

(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromobutyl)cyclohexane

Cat. No.: B1283877

[Get Quote](#)

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of **(4-Bromobutyl)cyclohexane**, a versatile building block in organic synthesis with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the compound's characteristics, synthetic methodologies, and reactivity. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this guide presents predicted spectral analyses based on established principles and data from analogous structures. Detailed experimental protocols for a plausible synthetic route and a representative nucleophilic substitution reaction are also provided, alongside visualizations of key chemical workflows.

Introduction

(4-Bromobutyl)cyclohexane (CAS No. 60439-16-9) is a halogenated hydrocarbon featuring a cyclohexane ring connected to a four-carbon chain with a terminal bromine atom.^{[1][2][3][4][5]} This bifunctional nature, combining a lipophilic cyclohexane moiety with a reactive alkyl bromide, makes it a valuable intermediate for the synthesis of more complex molecular architectures.^[1] The cyclohexane group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, while the bromo-functionalized butyl chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions.^[1] This guide aims to provide a

comprehensive repository of the known properties and potential applications of **(4-Bromobutyl)cyclohexane**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **(4-Bromobutyl)cyclohexane** are summarized in Table 1. This data has been aggregated from multiple chemical supplier databases and computational sources.

Table 1: Chemical and Physical Properties of **(4-Bromobutyl)cyclohexane**

Property	Value	Reference(s)
CAS Number	60439-16-9	[2] [3]
Molecular Formula	C ₁₀ H ₁₉ Br	[2] [3] [4]
Molecular Weight	219.16 g/mol	[2] [3] [4]
IUPAC Name	1-bromo-4-cyclohexylbutane	[4]
Synonyms	(4-Bromobutyl)cyclohexane, Cyclohexane, (4-bromobutyl)-	[2] [4] [5]
Appearance	Colorless liquid	[1] [5]
Density	1.152 g/cm ³	[2] [6]
Boiling Point	244.1 °C at 760 mmHg	[2] [6]
Flash Point	98.7 °C	[2] [6]
XLogP3	4.1	[6]

Spectroscopic Data (Predicted)

Direct experimental spectra for **(4-Bromobutyl)cyclohexane** are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Assignment (See Figure 1)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a, H-b, H-c, H-d, H-e	0.85 - 1.80	m	11H
H-f (CH_2)	1.25 - 1.45	m	2H
H-g (CH_2)	1.80 - 1.95	m	2H
H-h ($\text{CH}_2\text{-Br}$)	3.40	t, $J \approx 6.8$ Hz	2H

Figure 1: Structure of **(4-Bromobutyl)cyclohexane** with proton numbering for NMR assignment.

Table 3: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3 , 100 MHz)

Assignment (Carbon)	Predicted Chemical Shift (δ , ppm)
C1 ($\text{CH}_2\text{-Br}$)	33 - 35
C2	32 - 34
C3	29 - 31
C4	37 - 39
C5	33 - 35
C6	26 - 28
C7	26 - 28
C8	33 - 35
C9	37 - 39
C10	29 - 31

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
2925 - 2850	C-H stretch (cyclohexyl, alkyl)	Strong
1450	CH ₂ bend (scissoring)	Medium
650 - 550	C-Br stretch	Medium-Strong

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

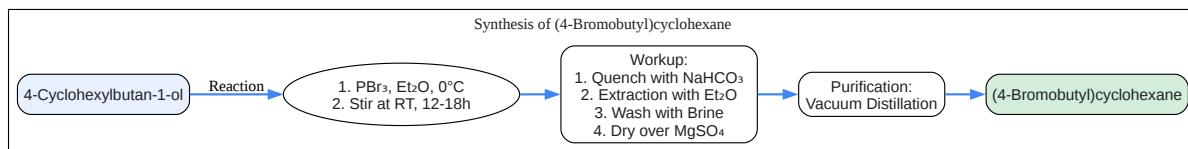
m/z	Interpretation
218/220	[M] ⁺ , isotopic pattern for one Br atom
139	[M - Br] ⁺
83	[C ₆ H ₁₁] ⁺ (cyclohexyl fragment)
55	[C ₄ H ₇] ⁺

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis and subsequent reaction of **(4-Bromobutyl)cyclohexane**. These are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

Synthesis of **(4-Bromobutyl)cyclohexane** from **4-Cyclohexylbutan-1-ol**

This procedure describes the bromination of a primary alcohol using phosphorus tribromide (PBr₃), a common and effective method for this transformation.


Materials:

- 4-Cyclohexylbutan-1-ol
- Phosphorus tribromide (PBr₃)

- Anhydrous diethyl ether (Et_2O)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).
- 4-Cyclohexylbutan-1-ol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.
- Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel.
- The PBr_3 solution is added dropwise to the stirred alcohol solution over a period of 60 minutes, ensuring the internal temperature remains below 5 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched by the slow, dropwise addition of saturated NaHCO_3 solution until effervescence ceases.
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
- The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield pure **(4-Bromobutyl)cyclohexane**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **(4-Bromobutyl)cyclohexane**.

Nucleophilic Substitution: Synthesis of an Ether

This protocol outlines a general procedure for the Williamson ether synthesis using **(4-Bromobutyl)cyclohexane** as the alkylating agent.

Materials:

- **(4-Bromobutyl)cyclohexane**
- Sodium ethoxide (or another desired sodium alkoxide)
- Anhydrous ethanol (or the corresponding alcohol)
- Anhydrous N,N-Dimethylformamide (DMF)

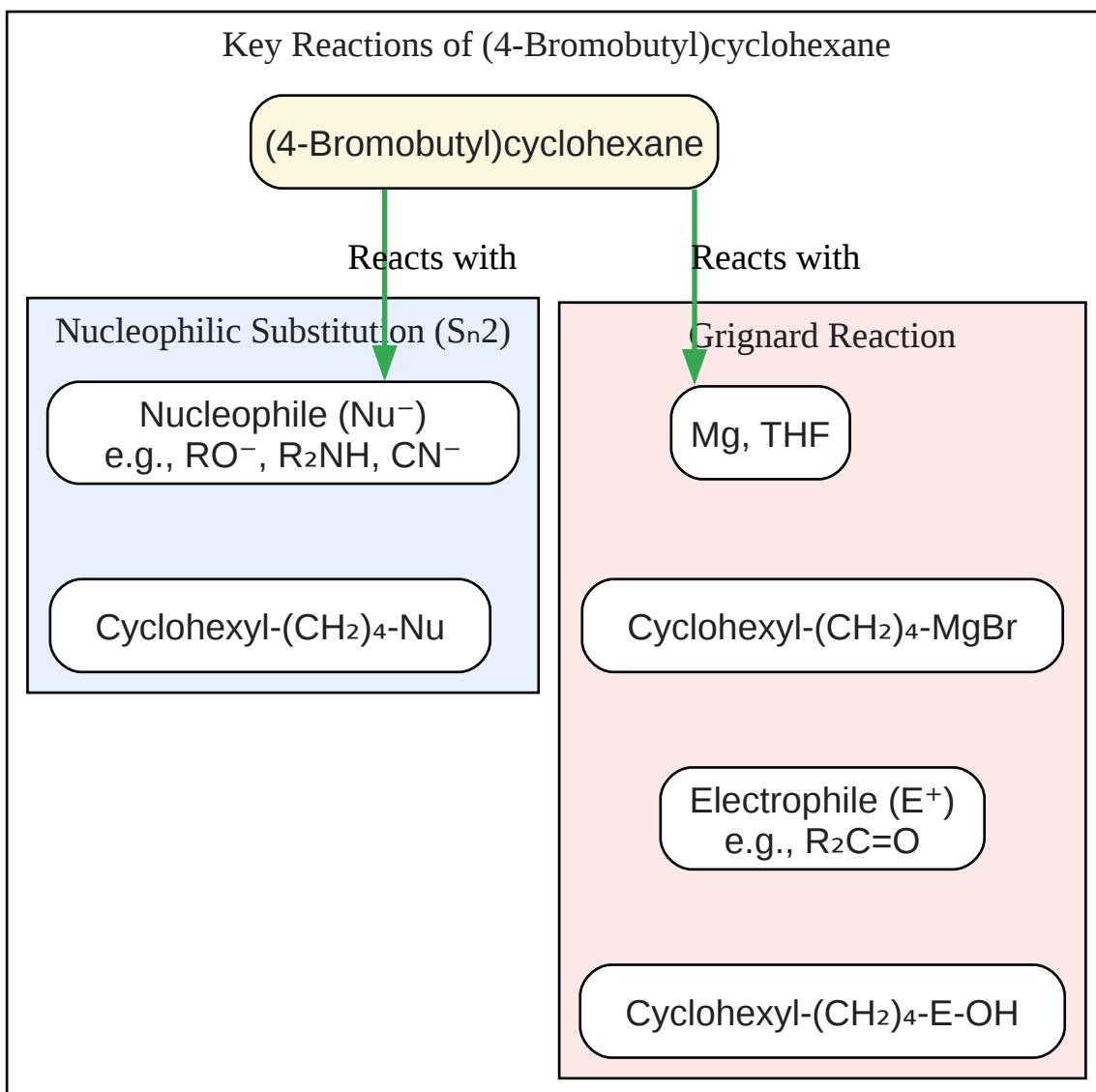
Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide (e.g., 0.05 mol) is dissolved or suspended in anhydrous DMF (100 mL).
- **(4-Bromobutyl)cyclohexane** (e.g., 0.05 mol) is added to the stirred solution at room temperature.
- The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

- The reaction mixture is cooled to room temperature and poured into water (200 mL).
- The aqueous mixture is extracted with diethyl ether (3 x 75 mL).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude ether product is purified by column chromatography on silica gel.

Reactivity and Applications

(4-Bromobutyl)cyclohexane is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.


Nucleophilic Substitution Reactions

The terminal bromine atom is a good leaving group, making the compound susceptible to $\text{S}_{\text{n}}2$ reactions with a wide range of nucleophiles.^[1] This allows for the introduction of the 4-cyclohexylbutyl moiety onto various functional groups, including:

- Ethers: Reaction with alkoxides.
- Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
- Esters: Reaction with carboxylate salts.
- Nitriles: Reaction with cyanide salts.

Organometallic Chemistry

(4-Bromobutyl)cyclohexane can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.

[Click to download full resolution via product page](#)

Caption: Reactivity pathways of **(4-Bromobutyl)cyclohexane**.

Applications in Drug Discovery and Materials Science

While specific examples of **(4-Bromobutyl)cyclohexane** in marketed drugs are not readily identifiable, its structural motifs are relevant to medicinal chemistry. The introduction of a cyclohexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and metabolic stability. As a linker, the butyl chain can be used to

connect a pharmacophore to another functional group or to explore the binding pocket of a biological target.

In materials science, **(4-Bromobutyl)cyclohexane** has been cited as a building block for the synthesis of complex molecules such as cyclohexane-based macrocycles.^[1] Its incorporation into polymers or liquid crystals could also be explored to tailor their thermal and functional properties.^[1]

Safety and Handling

(4-Bromobutyl)cyclohexane is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

(4-Bromobutyl)cyclohexane is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated summary of its chemical and physical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and reaction. While there is a need for more publicly available experimental data on this compound, the information presented here serves as a useful resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (4-Bromobutyl)cyclohexane | 60439-16-9 [smolecule.com]
- 2. (4-Bromobutyl)cyclohexane | CAS 60439-16-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]

- 4. (4-Bromobutyl)cyclohexane | C10H19Br | CID 13962520 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. CAS 60439-16-9: Cyclohexane,(4-bromobutyl)- | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283877#4-bromobutyl-cyclohexane-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com